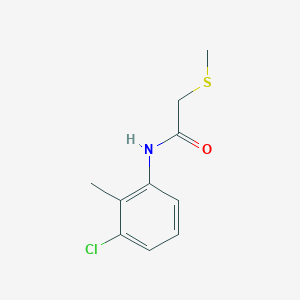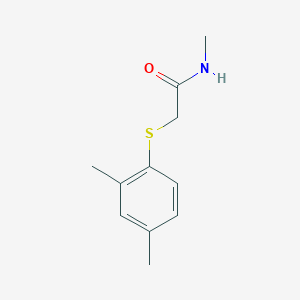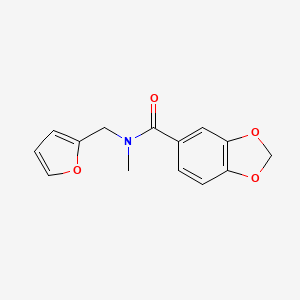![molecular formula C13H12ClNO2 B7475557 N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as CMF and has a molecular formula of C14H12ClNO2.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation and pain. This compound may also act by blocking the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide can reduce inflammation and pain in animal models of arthritis and cancer. This compound has also been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide in lab experiments include its anti-inflammatory and analgesic properties, low toxicity profile, and ease of synthesis. However, the limitations of this compound include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound in reducing inflammation and pain.
2. Investigation of the potential of this compound as a therapeutic agent for the treatment of various inflammatory diseases such as arthritis and cancer.
3. Development of novel derivatives of N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide with improved pharmacological properties.
4. Studies to investigate the potential of this compound as a lead compound for drug development.
Conclusion:
In conclusion, N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is a promising compound with potential applications in medicine and drug development. This compound exhibits anti-inflammatory and analgesic properties and has a low toxicity profile. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide is usually carried out through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with furan-2-carboxylic acid to form 2-chlorobenzyl furan-2-carboxylate. This intermediate is then reacted with methylamine to form N-methyl-2-chlorobenzyl furan-2-carboxamide, which is finally reacted with sodium hydroxide to produce N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential applications in medicine and drug development. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and cancer.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXXDIUDQBDYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
